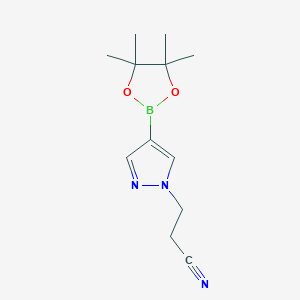

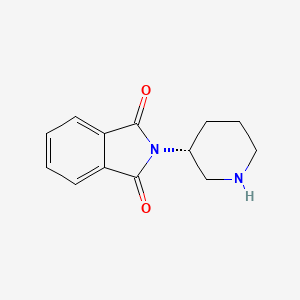

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol

Descripción general

Descripción

“2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that compounds with similar structures, such as those containing imidazole or pyrazole moieties, are known to exhibit a broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Receptor Ligand Studies

- CB1 Receptor Ligands in Brain and Liver : Research showed the effects of CB1 receptor ligands on lipid peroxidation and antioxidant systems in rat brains and liver, suggesting potential antioxidant ability and lack of pro-oxidant activity, potentially contributing to beneficial effects (Tsvetanova et al., 2006).

Pharmacokinetic Modeling

- Oral Pharmacokinetics of Kinase Inhibitors : A study used a physiologically based pharmacokinetic (PBPK) model to predict plasma concentration-time profiles of orally available kinase inhibitors, indicating its usefulness and reliability for PK prediction compared to traditional models (Yamazaki et al., 2011).

Synthesis and Characterization Studies

- Arylidene Analogues as COX-2 Inhibitors : Arylidene analogues were synthesized and characterized for their role as COX-2 inhibitors, showing cytotoxicity on certain cell lines and potential for use in pain, inflammation, and possibly cancer prevention (Namera et al., 2020).

- Dopamine D4 Receptor Ligands : Compounds were synthesized for their affinity and selectivity to human dopamine D4 receptors, showing the potential for therapeutic use based on structure-activity relationships (Rowley et al., 1997).

Complexation and Docking Studies

- Complexation with Copper(II) and Cadmium(II) : A study explored the complexation of certain compounds with Copper(II) and Cadmium(II), revealing potential for interaction with selected biomolecules and comparing it with doxorubicin (Mardani et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the synthesis of various drugs .

Mode of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Piperidine derivatives are widely used in drug synthesis, suggesting they likely have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The synthesis and application of piperidine derivatives in the pharmaceutical industry suggest that these compounds are likely stable under a variety of conditions .

Propiedades

IUPAC Name |

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c14-6-4-8-7-10(13-12-8)9-3-1-2-5-11-9/h7,9,11,14H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASKDDSXRVAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NNC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)

![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)

![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)